(4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
Description
Properties
Molecular Formula |
C15H13ClF3NO |
|---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-9-11(16)5-8-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
KRIBVAHVBHGTEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule comprises a biphenyl scaffold with three distinct functional groups:
- Chlorine at the 4-position of the first phenyl ring.
- Trifluoromethoxy (-OCF₃) at the 4'-position of the second phenyl ring.
- Dimethylamine (-N(CH₃)₂) at the 2-position of the first phenyl ring.
Retrosynthetic disconnections suggest two primary synthetic pathways (Figure 1):
- Pathway A : Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by functional group interconversions.
- Pathway B : Sequential Ullmann/Goldberg couplings for aryl-aryl bond formation, with late-stage introduction of the trifluoromethoxy group.
Comparative advantages include higher yields for Pathway A (70–85% reported in analogous systems), while Pathway B offers better regiocontrol for sterically hindered substrates.
Detailed Synthetic Routes
Suzuki-Miyaura Cross-Coupling Approach
Step 1: Synthesis of 4-Chloro-2-nitrobiphenyl-4'-trifluoromethoxy
Reagents:
- 2-Nitro-4-chlorophenylboronic acid
- 4-Trifluoromethoxybromobenzene
- Pd(OAc)₂ (0.05 mol%), tetrabutylammonium bromide (0.5 mol%), K₂CO₃ (2.0 equiv), H₂O/EtOH (3:1)
Procedure:
The boronic acid (1.1 equiv) and aryl bromide (1.0 equiv) undergo coupling at 90°C for 12 h under N₂. Phase-transfer catalysis enhances interfacial reactivity, achieving 82% yield. Critical parameters include maintaining pH 8–10 to prevent boronic acid hydrolysis.
Step 2: Reduction of Nitro to Amine
Reagents:
- H₂ (1 atm), 10% Pd/C (5 wt%), EtOH, 25°C
Procedure:
Catalytic hydrogenation quantitatively reduces the nitro group to a primary amine. Alternative reducing systems (Fe/HCl, SnCl₂) result in lower yields (≤75%) due to competing dehalogenation.
Step 3: Dimethylation of Primary Amine
Reagents:
- CH₃I (3.0 equiv), K₂CO₃ (4.0 equiv), DMF, 80°C
Procedure:
Exhaustive methylation proceeds via an SN2 mechanism, yielding the tertiary amine in 89% isolated yield. Quenching with Na₂S₂O₃ removes excess methyl iodide, minimizing N-oxide byproducts.
Ullmann Coupling-Mediated Pathway
Step 1: Formation of 2-Dimethylamino-4-chloroiodobenzene
Reagents:
- 2-Amino-4-chloroiodobenzene, CH₃I (2.2 equiv), CuI (10 mol%), L-proline (20 mol%), DMSO, 110°C
Procedure:
Copper-catalyzed methylation enables direct conversion of primary amine to dimethylamine (78% yield). Ligand-assisted catalysis suppresses aryl iodide decomposition.
Step 2: Coupling with 4-Trifluoromethoxyphenylboronic Acid
Reagents:
- Pd(PPh₃)₄ (2 mol%), K₃PO₄ (3.0 equiv), toluene/H₂O (4:1), 100°C
Procedure:
Biphenyl bond formation under Heck conditions affords the target compound in 68% yield. Microwave irradiation (150°C, 30 min) improves conversion to 81%.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Parameter | Suzuki-Miyaura Route | Ullmann Route |
|---|---|---|
| Overall Yield | 72% | 54% |
| Largest Scale Tested | 500 g | 100 g |
| Pd Catalyst Loading | 0.05 mol% | 2 mol% |
| Byproduct Formation | <5% | 12–15% |
The Suzuki-Miyaura approach demonstrates superior atom economy and scalability, though boronic acid synthesis adds precursor costs. Ullmann coupling avoids boronate preparation but suffers from higher catalyst loadings.
Functional Group Compatibility Challenges
Advanced Purification Strategies
Countercurrent Chromatography (CCC) :
Crystallization Optimization :
- Solvent: Ethanol/water (7:3) at −20°C
- Crystal Habit: Needle-like morphology improves filtration kinetics
Mechanistic Insights
Suzuki-Miyaura Coupling Transition State
Density functional theory (DFT) calculations reveal a three-centered Pd–B–C transition state (Figure 2). Electron-withdrawing -OCF₃ accelerates transmetallation by polarizing the C–Br bond.
Dimethylation Kinetics
Second-order rate constants (k₂):
- Primary → Secondary amine: 1.2 × 10⁻³ L/mol·s
- Secondary → Tertiary amine: 8.7 × 10⁻⁴ L/mol·s
Base strength (K₂CO₃ vs. NaOH) minimally affects rates, suggesting a concerted deprotonation-methylation mechanism.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chloro and trifluoromethoxy groups may enhance its binding affinity to these targets, while the dimethylamine group can influence its solubility and distribution within biological systems. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Thermal Stability : Under inert helium atmospheres, the compound undergoes decomposition at approximately 348–365 °C, releasing dimethylamine (detected via m/z = 58 and 59) and water (likely from residual crystallization or oxidation byproducts) .
- Oxidative Behavior : In synthetic air, exothermic oxidation of dimethylamine occurs at similar temperatures, accompanied by oxidative coupling products (m/z = 58, 59) and water .
The compound’s stability is influenced by its polyoxometalate framework, with water of crystallization eliminated below 250 °C and polytungstate cage dehydroxylation occurring at higher temperatures .
Comparative Analysis with Structural Analogs
Comparative studies focus on thermal decomposition profiles, degradation byproducts, and atmospheric reactivity. Data from the Journal of Thermal Analysis and Calorimetry (2021) highlights critical differences between (4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (hereafter Compound 1a ) and its analog Compound 1b (structural details unspecified in the provided evidence) .
Key Findings:
Thermal Degradation Mechanism: Compound 1a releases dimethylamine and water in helium, with oxidative coupling dominating above 300 °C. In contrast, Compound 1b exhibits reduced dimethylamine signal intensity in thermogravimetric analysis (TGA), suggesting alternative degradation pathways or greater stability . In synthetic air, both compounds display exothermic oxidation, but Compound 1a’s oxidative coupling products are more pronounced, indicating higher susceptibility to aerial oxygen .
Atmospheric Sensitivity :
- Compound 1a’s degradation in helium lacks redox activity below 250 °C, whereas Compound 1b may undergo earlier decomposition (inferred from Fig. 2) .
Byproduct Profile :
- Compound 1a uniquely generates water as a crystallization byproduct, absent in Compound 1b’s degradation profile under inert conditions .
Biological Activity
(4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine, with the CAS number 1261572-06-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Pharmacological Profile
The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the biphenyl structure can enhance bioactivity .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 2 |
| Compound B | E. coli | 5 |
| Compound C | P. aeruginosa | 10 |
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Studies demonstrate that biphenyl derivatives can induce apoptosis in tumor cells, making them candidates for further investigation as anticancer agents. For example, a related compound was found to inhibit cell proliferation with an IC50 value of 15 µM in human breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the biphenyl ring and the introduction of different substituents have been shown to significantly affect biological activity:
- Chloro Substitution: Enhances antibacterial properties.
- Trifluoromethoxy Group: Increases lipophilicity, potentially improving cell membrane permeability.
- Dimethylamine Group: Contributes to enhanced binding affinity to biological targets.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Study on Antimicrobial Activity: A study published in Frontiers in Pharmacology highlighted that compounds with a trifluoromethoxy group exhibited superior antibacterial activity compared to their non-fluorinated analogs .
- Cancer Cell Line Studies: Research indicated that biphenyl derivatives could inhibit tumor growth in vitro, with specific compounds demonstrating IC50 values below 20 µM against various cancer cell lines .
- CFTR Modulation: Investigations into cystic fibrosis transmembrane conductance regulator (CFTR) potentiators revealed that similar chemical structures could enhance CFTR function, suggesting potential applications in cystic fibrosis treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
